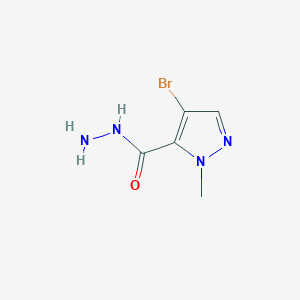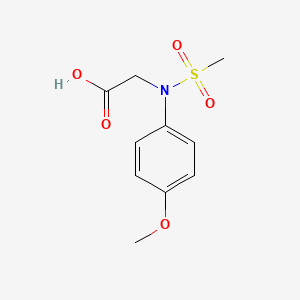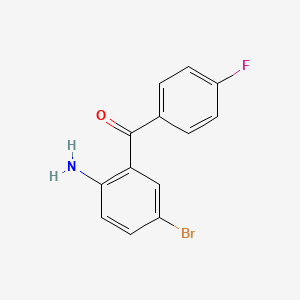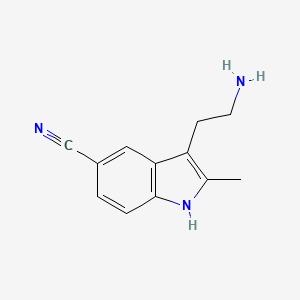![molecular formula C13H11Cl2F3N4O2 B1270086 4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone CAS No. 338399-91-0](/img/structure/B1270086.png)
4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridazinone derivatives, including those similar to the specified compound, often involves multi-step chemical processes that may include nucleophilic substitution reactions, cyclization, and functional group transformations. For instance, studies on the synthesis of pyridazinone scaffolds indicate that these compounds can be synthesized through various chemical strategies, including the Fischer indolization process and subsequent modifications to introduce specific substituents on the pyridazinone ring (Nguyen et al., 1990).
Molecular Structure Analysis
The molecular structure of pyridazinones is characterized by the presence of a pyridazinone core, which can be further substituted with various functional groups to achieve desired biological or chemical properties. The presence of chloro, trifluoromethyl, and hydroxyethyl(methyl)amino groups in the compound of interest contributes to its unique chemical behavior and potential biological activity. Structural analysis through spectroscopic methods, such as NMR and mass spectrometry, plays a crucial role in confirming the molecular configuration of synthesized compounds (Gaby et al., 2003).
Chemical Reactions and Properties
Pyridazinone derivatives participate in a variety of chemical reactions, depending on their substituents. These reactions can include nucleophilic substitution, where the presence of electron-withdrawing groups like chloro and trifluoromethyl enhances the reactivity of the pyridazinone ring toward nucleophiles. The versatility in chemical reactions enables the synthesis of a wide range of derivatives with varied biological and chemical properties. For example, the introduction of amino groups through nucleophilic substitution has been shown to yield novel pyridazinone derivatives with potential biological activity (Pattison et al., 2009).
Wissenschaftliche Forschungsanwendungen
Pyridazinone Compounds in Cyclooxygenase Inhibition
A Review on Pyridazinone Compounds ABT-963 as Selective Cyclooxygenase Inhibitor discusses vicinally disubstituted pyridazinones, highlighting their potency and selectivity as COX-2 inhibitors. ABT-963, a compound closely related in class, shows excellent selectivity and anti-inflammatory potency, suggesting similar compounds could have substantial applications in treating inflammation-associated conditions without the gastrointestinal risks of traditional NSAIDs (Asif, 2016).
Chromones and Antioxidant Properties
Chromones and their derivatives as radical scavengers a remedy for cell impairment
reviews the antioxidant properties of chromones, compounds similar in their ability to interact with biological systems. The study underlines the importance of specific structural features for radical scavenging activity, suggesting that modifications in compounds like 4-chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)(methyl)amino]-3(2H)-pyridazinone could tailor their efficacy as antioxidants (Yadav et al., 2014).
Azolo[d]pyridazinones in Medicinal Chemistry
Azolo[d]pyridazinones in medicinal chemistry reviews the versatile pharmacophore of azolo[d]pyridazinone derivatives, associated with a wide range of biological activities. The relevance to scientific research lies in the scaffold's potential against various targets like PDE, COX, and DPP-4, indicating that structurally related compounds could serve as leads for developing new therapeutic agents (Tan & Ozadali Sari, 2020).
Arylmethylidenefuranones in Chemical Reactions
Arylmethylidenefuranones Reactions with C- and N-Nucleophiles
systematizes data on the reactions of arylmethylidene derivatives with various nucleophiles, leading to a wide range of compounds. This highlights the chemical versatility of pyridazinone-related compounds and their potential utility in synthesizing diverse bioactive molecules (Kamneva et al., 2018).
Synthetic Protocols of Pyridazine and Pyridazone Analogues
A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues provides insights into the synthesis of pyridazine and pyridazinone derivatives, highlighting their varied biological activities, especially related to the cardiovascular system. This suggests that compounds with similar frameworks might be explored for cardiovascular benefits (Jakhmola et al., 2016).
Eigenschaften
IUPAC Name |
4-chloro-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-5-[2-hydroxyethyl(methyl)amino]pyridazin-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2F3N4O2/c1-21(2-3-23)9-6-20-22(12(24)10(9)15)11-8(14)4-7(5-19-11)13(16,17)18/h4-6,23H,2-3H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGZQRFQYOFODW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1=C(C(=O)N(N=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601111434 |
Source


|
| Record name | 4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)methylamino]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
338399-91-0 |
Source


|
| Record name | 4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)methylamino]-3(2H)-pyridazinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338399-91-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-[(2-hydroxyethyl)methylamino]-3(2H)-pyridazinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601111434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-3-nitropyrazolo[1,5-a]pyrimidine](/img/structure/B1270011.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N,N-dimethylacetamide](/img/structure/B1270015.png)

![3-amino-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1270030.png)






![4'-Methyl[1,1'-Biphenyl]-4-Ol](/img/structure/B1270044.png)
